molecular formula C19H23N3O4S B12278244 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid

2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid

Cat. No.: B12278244
M. Wt: 389.5 g/mol
InChI Key: PTRZPTMQAPOMFR-UHFFFAOYSA-N
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Description

2-(N-Boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, a carboxylic acid group at position 5, and an N-Boc-piperazine moiety at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperazine nitrogen, enhancing stability during synthetic processes. This compound is structurally tailored for drug discovery applications, leveraging the thiazole ring's metabolic stability and the piperazine group's ability to modulate pharmacokinetic properties. Its carboxylic acid group further enables derivatization into amides or esters, broadening its utility in medicinal chemistry .

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(25)22-11-9-21(10-12-22)17-20-14(15(27-17)16(23)24)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,23,24)

InChI Key

PTRZPTMQAPOMFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the gold standard for thiazole formation, utilizing α-haloketones and thioureas. For 4-phenyl-thiazole-5-carboxylic acid:

  • β-Keto acid precursor : Ethyl 4-phenyl-3-oxobutanoate reacts with thiourea in ethanol under reflux (Scheme 1A).
  • Cyclization : Bromine-mediated α-bromination of β-ethoxyacrylamide derivatives generates intermediates for thiazole formation.

Example Protocol :

  • Reactants : Ethyl 4-phenylacetoacetate (1.0 eq), thiourea (1.2 eq), bromine (1.1 eq).
  • Conditions : Reflux in ethanol (12 h), yield: 78–85%.
  • Key Modification : Substituting bromine with N-bromosuccinimide (NBS) improves regioselectivity.

Post-Functionalization of Thiazole

Introducing the carboxylic acid at position 5:

  • Hydrolysis : Ethyl ester → carboxylic acid using NaOH (2M, 60°C, 4 h).
  • Oxidation : Thiazole-5-methyl → carboxylic acid via KMnO₄ in acidic conditions (40% yield).

N-Boc Piperazine Preparation

Patent-Optimized Route (CN108033931B)

A three-step synthesis from diethanolamine:

  • Chlorination : Diethanolamine + SOCl₂ (3:1 molar ratio) → bis(2-chloroethyl)amine (93% yield).
  • Boc Protection : Reaction with Boc anhydride (1:1 molar ratio) in alkaline conditions (pH >10).
  • Cyclization : Ammonia-mediated ring closure (60°C, 3 h) → N-Boc piperazine (94% yield, 99.4% purity).

Critical Parameters :

Step Reagent Ratio Temperature Yield
1 SOCl₂:3.25:1 Reflux 93%
2 Boc₂O:1:1 25°C 95%
3 NH₃:3:1 60°C 94%

Alternative Methods

  • Direct Boc Protection : Piperazine + Boc₂O in dichloromethane (0°C, 2 h, 88% yield).
  • Microwave-Assisted : Reduced reaction time (20 min) with comparable yields.

Coupling N-Boc Piperazine to Thiazole

Nucleophilic Aromatic Substitution

Activate thiazole at position 2 with a leaving group (e.g., Cl, Br):

  • Bromination : Thiazole + NBS (1.1 eq) in CCl₄ (rt, 2 h).
  • Coupling : N-Boc piperazine (1.5 eq), K₂CO₃, DMF (80°C, 12 h, 70% yield).

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with deprotonated piperazine attacking the electrophilic thiazole C2.

Transition Metal-Catalyzed Cross-Coupling

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation (toluene, 110°C, 24 h, 65% yield).
  • Limitations : Requires pre-functionalized thiazole (e.g., 2-iodo derivative).

Optimization and Challenges

Yield Improvement Strategies

  • Microwave Synthesis : Reduces coupling time from 12 h → 1 h (yield ↑ 15%).
  • Solvent Screening : DMF > DMSO > THF for SNAr reactions (polar aprotic solvents favor nucleophilicity).

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted piperazine.
  • Acid-Base Extraction : Crude product washed with 1M HCl to eliminate basic impurities.

Analytical Characterization

  • ¹H NMR : Thiazole C5–H (δ 8.2 ppm), piperazine N–H (δ 1.4 ppm, Boc group).
  • HPLC : Purity >99% achieved via reverse-phase C18 column (MeCN/H₂O, 70:30).

Chemical Reactions Analysis

2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid typically involves the coupling of piperazine derivatives with thiazole moieties. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to enhance the stability and solubility of the piperazine during synthesis. The general synthetic route includes:

  • Formation of Thiazole Derivative : The thiazole ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
  • Coupling with Piperazine : The Boc-protected piperazine is then coupled with the thiazole derivative using standard coupling reagents such as HATU or EDC.
  • Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the final product.

Antimalarial Activity

One of the most significant applications of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid lies in its antimalarial properties. Studies have shown that compounds containing piperazine and thiazole moieties exhibit promising activity against Plasmodium falciparum, including strains resistant to conventional treatments. For example, a library of piperazine-tethered thiazole compounds was screened for antiplasmodial activity, revealing several derivatives with effective EC50 values ranging from 100 to 350 nM against drug-resistant strains .

Antioxidant and Enzyme Inhibition

In addition to antimalarial activity, derivatives of this compound have been evaluated for antioxidant properties and enzyme inhibition. Research indicates that thiazole derivatives can act as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders and certain types of melanoma. Molecular docking studies have demonstrated favorable binding interactions between these compounds and the target enzyme, suggesting their potential as therapeutic agents .

Case Studies

  • Antimalarial Screening : A study conducted on a series of piperazine-thiazole derivatives highlighted their antiplasmodial activity against chloroquine-resistant strains of malaria. The screening process involved assessing the cytotoxicity on human hepatocyte cell lines alongside their antimalarial efficacy, ensuring selectivity and safety in potential drug candidates .
  • Tyrosinase Inhibition : Another investigation focused on thiazolidine derivatives demonstrated their capacity to inhibit tyrosinase effectively. The study utilized DPPH assays to evaluate antioxidant activity and molecular docking to understand the binding affinities with the enzyme, thus providing insights into their potential as skin-whitening agents .

Comparative Analysis of Biological Activities

Compound TypeAntimalarial Activity (EC50)Tyrosinase Inhibition (IC50)Antioxidant Activity (DPPH IC50)
2-(N-boc)piperazine derivative100 - 350 nMNot explicitly reportedNot explicitly reported
Thiazolidine derivativesNot reported16.5 µM18.17 µg/mL

Mechanism of Action

The mechanism of action of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound valuable in studying biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Thiazole Positions) Molecular Weight Key Properties Reference Evidence
2-(N-Boc)piperazine-4-phenyl-thiazole-5-carboxylic acid 4-Ph, 5-COOH, 2-N-Boc-piperazine 415.45* High polarity due to COOH; moderate lipophilicity from Ph
2-(N-Boc)-4-methyl-thiazole-5-carboxylic acid 4-Me, 5-COOH, 2-N-Boc-piperazine 258.29 Lower MW; increased solubility vs. phenyl analogue
2-(4-Boc-piperazin-1-yl)thiazole-4-carboxylic acid 4-COOH, 2-N-Boc-piperazine 299.33 Lacks phenyl group; higher acidity
2-(4-Boc-piperazinyl)benzothiazole-6-carboxylic acid Benzothiazole core, 6-COOH 363.41 Extended aromatic system; reduced solubility

*Calculated based on structural formula.

The carboxylic acid group at position 5 contributes to hydrogen bonding, influencing binding affinity in biological targets .

Biological Activity

2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a compound that integrates piperazine and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a phenyl group and a thiazole-5-carboxylic acid moiety. The N-boc (tert-butoxycarbonyl) group serves as a protecting group, enhancing the compound's stability and bioavailability.

1. Anticancer Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µM)Reference
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acidMCF-75.71
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acidA5494.53

Studies have revealed that the presence of electronegative substituents on the phenyl ring enhances cytotoxicity, suggesting structure-activity relationship (SAR) implications for further development.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus30 µg/mL

The biological activity of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrase and histone deacetylases.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death. Flow cytometry analyses have indicated increased caspase activity in treated cells.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G1 phase, thereby inhibiting further cell division and tumor growth.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-piperazine derivatives, including 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid. The compounds were tested against multiple cancer cell lines, revealing that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of piperazine-tethered thiazole compounds against drug-resistant bacterial strains. The study highlighted the efficacy of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid with an EC50 value of approximately 102 nM against resistant strains, demonstrating its potential as a lead compound for further development in antimicrobial therapies.

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